REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:20]>Cl.O>[ClH:20].[C:6]([C:5]1[CH:4]=[CH:3][C:2]([NH:1][NH2:13])=[CH:12][CH:11]=1)([O:8][CH2:9][CH3:10])=[O:7] |f:1.2,3.4.5,8.9|
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
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NC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
780 mL
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Type
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solvent
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Smiles
|
Cl
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Name
|
|
Quantity
|
43.9 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
312 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
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Quantity
|
682.9 g
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Type
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reactant
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Smiles
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O.O.[Sn](Cl)Cl
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Name
|
|
Quantity
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470 mL
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Type
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solvent
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-13 °C
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Type
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CUSTOM
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Details
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stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the temperature below -4° C. (ca 50 minutes)
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Type
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STIRRING
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Details
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After being stirred for further 10 minutes at -5° C.
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Duration
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10 min
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Type
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FILTRATION
|
Details
|
the mixture was quickly filtered
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Type
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CUSTOM
|
Details
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to remove solids
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Type
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ADDITION
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Details
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the clear yellow filtrate was added portionwise to
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Type
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TEMPERATURE
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Details
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a cooled (-20° C.)
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Type
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TEMPERATURE
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Details
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to maintain the temperature below -10° C. (ca 25 minutes)
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Type
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TEMPERATURE
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Details
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to warm to -5° C. over 25 min
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Duration
|
25 min
|
Type
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FILTRATION
|
Details
|
the solid was collected by filtration
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Type
|
WASH
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Details
|
washed with diethyl ether (2×300 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over phosphorous pentoxide-potassium hydroxide at 60° C. in vacuum oven
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Name
|
|
Type
|
product
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Smiles
|
Cl.C(=O)(OCC)C1=CC=C(C=C1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131.8 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 20142.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |